molecular formula C34H37N5O6 B13412202 9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one

9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one

Cat. No.: B13412202
M. Wt: 611.7 g/mol
InChI Key: NMPWJEJREPUIQY-ZGIBFIJWSA-N
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Description

The compound “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a modified oxolane ring, which is further substituted with a bis(4-methoxyphenyl)-phenylmethoxy group. The presence of multiple functional groups, including hydroxyl, amino, and methoxy groups, makes it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Oxolane Ring Formation: The oxolane ring is formed through cyclization reactions, often involving diols and appropriate catalysts.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the modified oxolane ring with the purine base under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the oxolane ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The amino group in the purine base can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Molecular Probes: It can be used as a molecular probe to study biological pathways.

Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Therapeutics: It may have therapeutic applications in treating diseases related to its molecular targets.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceuticals: It can be used in the formulation of pharmaceutical products.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application. In enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets may include kinases, proteases, or other enzymes involved in critical biological pathways. The pathways involved can range from signal transduction to metabolic processes, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar oxolane ring.

    2-Aminopurine: A purine derivative with an amino group at the 2-position.

Uniqueness

The uniqueness of “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(4-methoxyphenyl)-phenylmethoxy group, along with the hydroxyl and amino groups, provides a unique combination of reactivity and functionality not commonly found in other similar compounds.

Properties

Molecular Formula

C34H37N5O6

Molecular Weight

611.7 g/mol

IUPAC Name

9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one

InChI

InChI=1S/C34H37N5O6/c1-21(2)36-33-37-31-30(32(41)38-33)35-20-39(31)29-18-27(40)28(45-29)19-44-34(22-8-6-5-7-9-22,23-10-14-25(42-3)15-11-23)24-12-16-26(43-4)17-13-24/h5-17,20-21,27-29,40H,18-19H2,1-4H3,(H2,36,37,38,41)/t27-,28+,29+/m0/s1

InChI Key

NMPWJEJREPUIQY-ZGIBFIJWSA-N

Isomeric SMILES

CC(C)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CC(C)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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